N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core linked to a furan derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Furan Derivative: The furan derivative can be synthesized through the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the furan ring.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate halide reacts with a hydroxyethylamine.
Coupling with Xanthene: The final step involves coupling the furan derivative with xanthene-9-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or carboxylates can be used in substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of bacterial infections and cancer.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 5-hydroxy-2-methylfuran and 2-furoic acid share structural similarities with the furan moiety of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide.
Xanthene Derivatives: Compounds such as fluorescein and rhodamine share the xanthene core structure.
Uniqueness
This compound is unique due to the combination of the furan and xanthene moieties, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-13-10-11-19(25-13)16(23)12-22-21(24)20-14-6-2-4-8-17(14)26-18-9-5-3-7-15(18)20/h2-11,16,20,23H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQJDCDJTKMONW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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